Glycine-2-naphthylamide monohydrate
Description
Glycine-2-naphthylamide monohydrate is a naphthylamide derivative comprising a glycine moiety linked to a 2-naphthylamide group, with one water molecule in its crystalline structure. Naphthylamides are widely used in biochemical assays, particularly as fluorogenic substrates for enzymes like proteases or amidases, due to the fluorescent properties of the naphthylamine released upon hydrolysis . The monohydrate form likely enhances stability during storage, a feature observed in other hydrates such as α-lactose monohydrate and cyclophosphamide monohydrate .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-amino-N-naphthalen-2-ylacetamide;hydrate |
InChI |
InChI=1S/C12H12N2O.H2O/c13-8-12(15)14-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7H,8,13H2,(H,14,15);1H2 |
InChI Key |
OCYJZPKHIBPBKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)CN.O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of glycine-2-naphthylamide monohydrate typically involves the reaction of glycine with 2-naphthylamine under specific conditions. One common method is to dissolve glycine and 2-naphthylamine in a suitable solvent, such as ethanol or water, and then heat the mixture to promote the reaction. The reaction may be catalyzed by an acid or base to increase the yield and rate of the reaction .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors or large-scale batch reactors. These methods allow for better control of reaction conditions, such as temperature, pressure, and concentration, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Glycine-2-naphthylamide monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the naphthylamide group to a more reduced form.
Substitution: The compound can participate in substitution reactions where the naphthyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce more reduced forms of the naphthylamide group .
Scientific Research Applications
Glycine-2-naphthylamide monohydrate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of dyes and pigments
Mechanism of Action
The mechanism of action of glycine-2-naphthylamide monohydrate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting certain enzymes or interacting with cellular receptors. The exact mechanism depends on the specific application and context of use .
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include:
- 1-Naphthylamine hydrochloride : A primary amine derivative with a hydrochloride salt, used in dye synthesis. Unlike glycine-2-naphthylamide, it lacks the amide linkage and exhibits higher hygroscopicity .
- 2-Naphthylamine-6,8-disulfonic acid monopotassium salt: A sulfonated naphthylamine derivative with enhanced water solubility due to sulfonic acid groups, contrasting with the moderate solubility of neutral naphthylamides .
- N-(gamma-L-glutamyl)-alpha-naphthylamide monohydrate: A glutamyl-substituted naphthylamide used as a substrate for γ-glutamyl transferase assays. Its larger molecular weight (290.32 g/mol) and glutamyl side chain differentiate it from glycine-2-naphthylamide .
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Hydrate Status | Key Functional Groups | Applications |
|---|---|---|---|---|---|
| Glycine-2-naphthylamide monohydrate* | C₁₂H₁₄N₂O₂·H₂O | ~250.26 | Monohydrate | Amide, naphthyl, glycine | Enzyme substrates, probes |
| 1-Naphthylamine hydrochloride | C₁₀H₉N·HCl | 179.64 | Anhydrous | Primary amine, aromatic | Dye synthesis |
| 2-Naphthylamine-6,8-disulfonic acid monopotassium salt | C₁₀H₈NO₆S₂K | 341.40 | Monopotassium | Sulfonic acid, naphthyl | Fluorescent dyes |
| N-(gamma-L-glutamyl)-alpha-naphthylamide monohydrate | C₁₅H₁₈N₂O₄·H₂O | 308.32 | Monohydrate | Glutamyl, amide, naphthyl | Enzymatic assays |
*Estimated based on glycine (C₂H₅NO₂) and 2-naphthylamide (C₁₀H₈NO) with one water molecule.
Hydrate vs. Anhydrous Forms
The monohydrate form of glycine-2-naphthylamide likely improves stability, similar to cyclophosphamide monohydrate, which maintains water content between 5.8–7.8% w/w . This compound’s crystal water may reduce hygroscopicity compared to anhydrous analogs, as seen in dibasic calcium phosphate dihydrate .
Spectroscopic and Stability Properties
- FTIR Analysis: The carbonyl stretching band in this compound is expected near 1651 cm⁻¹, consistent with α-lactose monohydrate and other amide-containing hydrates . Anhydrous naphthylamides may exhibit shifts; e.g., ibuprofen in PEG 300 shows a carbonyl shift from 1705 to 1713 cm⁻¹ due to monomeric interactions .
- Photostability : Naphthylamide derivatives are less prone to photobleaching compared to fluorescein and rhodamine, which require structural modifications to mitigate rapid degradation .
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